molecular formula C11H17N3 B2444750 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane CAS No. 900161-71-9

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

Cat. No. B2444750
CAS RN: 900161-71-9
M. Wt: 191.278
InChI Key: PAMYKALPOPNYNL-UHFFFAOYSA-N
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Description

“1-Methyl-4-(pyridin-4-yl)-1,4-diazepane” is a compound that has been investigated in the framework of the density functional theory (DFT) for its electronic and spectroscopic properties . It is a component of tetracationic 5,10,15,20-tetrakis (1-methyl-4-pyridyl)-21H,23H-porphyrin (TMPyP), a type of porphyrin .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(pyridin-4-yl)-1,4-diazepane” has been investigated using various hybrid exchange correlation functionals in the Kohn-Sham Scheme of the DFT . Porphyrins, which include this compound, are macrocyclic tetrapyrrolic species, linked by methyl bridges, with a center ring that can be coordinated to metal ions such as Cu, Fe, Co, and Zn .

Scientific Research Applications

Imidazo[4,5-b]pyridine Derivatives

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane can serve as a precursor for imidazo[4,5-b]pyridine derivatives. For instance, Mladenova synthesized these derivatives by reacting methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride with 2,3-diaminopyridine in methanol .

Plant Hormone Analogues

Indole derivatives play a crucial role in plant biology. While not directly related to 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane, it’s worth noting that indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Derivatives of indole have diverse biological and clinical applications .

properties

IUPAC Name

1-methyl-4-pyridin-4-yl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-7-2-8-14(10-9-13)11-3-5-12-6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMYKALPOPNYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(pyridin-4-yl)-1,4-diazepane

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